molecular formula C13H14O3 B1309153 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one CAS No. 95184-99-9

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B1309153
CAS RN: 95184-99-9
M. Wt: 218.25 g/mol
InChI Key: USMHZBPZJSVWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, is a derivative of the chromen-2-one family, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the chromen-2-one derivatives have been extensively studied for their antimicrobial, antioxidant, and cytotoxic properties, as well as their interactions with metals and their potential use as fluorescent probes .

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves various organic reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, a key intermediate for several chromen-2-one derivatives, is achieved through the reaction of an ethyl ester precursor with hydrazine hydrate . Similarly, the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones involves condensation with substituted acetophenones followed by cyclization with phenyl hydrazine hydrochloride . These methods highlight the versatility of chromen-2-one chemistry in generating a wide array of derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the presence of a chromen-2-one core, which can be further substituted with various functional groups. The crystal structure of one such derivative, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, reveals that it crystallizes in the monoclinic system with significant p-p stacking interactions . These interactions are crucial for the stability of the crystal structure and may influence the biological activity of the compounds.

Chemical Reactions Analysis

Chromen-2-one derivatives undergo a variety of chemical reactions that are essential for their biological activity. For example, the cyclization of hydrazide intermediates can lead to the formation of pyrazole and oxadiazole derivatives . These reactions not only extend the chemical diversity of the chromen-2-one family but also modulate their biological properties, as seen in the synthesis of compounds with enhanced antimicrobial and antioxidant activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the fluorescent properties of these compounds can be altered by different substituents, as demonstrated by the study of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, which showed fluorescence enhancement in the presence of metals . Additionally, the solvatochromic behavior of these compounds, as observed in 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, indicates that their fluorescence quantum yield changes with solvent polarity, which is an important consideration for their potential use as fluorescent probes .

Scientific Research Applications

Synthesis and Biological Screening

7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives exhibit significant cytotoxic and bactericidal activities, indicating potential applications in antimicrobial and cancer research (Khan et al., 2003).

Crystal Structure and Physico-Chemical Properties

The crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals insights into the molecular configurations that can be leveraged in materials science and drug design (Manolov et al., 2008).

Sensitivity to Solvent Polarity

Research demonstrates the sensitivity of 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one) to solvent polarity, which is crucial in understanding its behavior in various environments, aiding in the development of novel solvents and drug delivery systems (Elenkova et al., 2014).

Antibacterial Activity

Compounds derived from 7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acid have shown promising antibacterial activity, suggesting their potential use in developing new antibiotics or disinfectants (Čačić et al., 2006).

Antioxidant Activity

The antioxidant properties of certain coumarin derivatives, including 7-hydroxy-5-methoxy-4-methyl-2H-chromen-2-one, have been explored, providing insights into their potential use in preventing oxidative stress-related diseases (Marino et al., 2016).

Applications in Cell Imaging

Coumarin-based Schiff bases show promise in cell imaging due to their aggregation-induced emission characteristics, making them useful in biomedical imaging and molecular biology research (Xiao et al., 2014).

Future Directions

The future directions for “7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” and similar coumarin derivatives are likely to involve further exploration of their biological and pharmaceutical properties . Given their wide range of potential applications, from medicinal uses to their value in fluorescent probes, dyes, and optical materials , continued research in this area is expected.

properties

IUPAC Name

7-hydroxy-8-methyl-4-propylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-4-9-7-12(15)16-13-8(2)11(14)6-5-10(9)13/h5-7,14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMHZBPZJSVWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415800
Record name 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

CAS RN

95184-99-9
Record name 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Reactant of Route 3
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Reactant of Route 4
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Reactant of Route 5
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Reactant of Route 6
7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.